![molecular formula C80H134F3N23O29S2 B6295356 Biotinyl-CBP501 Affinity Peptide Trifluoroacetate CAS No. 2022956-39-2](/img/structure/B6295356.png)
Biotinyl-CBP501 Affinity Peptide Trifluoroacetate
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Description
Biotinyl-CBP501 Affinity Peptide is a compound with the CAS number 2022956-39-2 . It exhibits similarity to part of the human 14-3-3e αC helix, suggesting that CBP501 may bind to this region . The molecular formula of this peptide is C78H133N23O27S2 and it has a molecular weight of 1889.19 .
Molecular Structure Analysis
The IUPAC name for Biotinyl-CBP501 Affinity Peptide is quite complex, indicating a large molecule with numerous functional groups . The peptide sequence is Biotinyl-NSDCIISRKIEQKE .Mechanism of Action
Target of Action
The primary target of Biotinyl-CBP501 Affinity Peptide Trifluoroacetate is the alphaC helix of human 14-3-3e protein . This protein plays a crucial role in signal transduction by binding to phosphoserine-containing proteins.
Mode of Action
Biotinyl-CBP501 Affinity Peptide Trifluoroacetate interacts with its target by binding to the alphaC helix of the 14-3-3e protein . This interaction suggests that the compound may modulate the function of the 14-3-3e protein, potentially influencing various cellular processes.
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-4-amino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H133N23O27S2.C2HF3O2/c1-7-37(4)59(73(123)91-44(23-26-56(107)108)66(116)90-43(22-25-53(81)104)65(115)87-40(17-12-14-28-79)64(114)92-45(76(126)127)24-27-57(109)110)98-67(117)41(18-13-15-29-80)88-63(113)42(19-16-30-85-77(83)84)89-70(120)49(34-103)95-74(124)60(38(5)8-2)100-75(125)61(39(6)9-3)99-72(122)50(35-129)96-69(119)47(32-58(111)112)93-71(121)48(33-102)94-68(118)46(31-54(82)105)86-55(106)21-11-10-20-52-62-51(36-130-52)97-78(128)101-62;3-2(4,5)1(6)7/h37-52,59-62,102-103,129H,7-36,79-80H2,1-6H3,(H2,81,104)(H2,82,105)(H,86,106)(H,87,115)(H,88,113)(H,89,120)(H,90,116)(H,91,123)(H,92,114)(H,93,121)(H,94,118)(H,95,124)(H,96,119)(H,98,117)(H,99,122)(H,100,125)(H,107,108)(H,109,110)(H,111,112)(H,126,127)(H4,83,84,85)(H2,97,101,128);(H,6,7)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,59-,60-,61-,62-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WROAIJWMYQXHDO-SAXPPVBRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)CCCCC1C2C(CS1)NC(=O)N2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H134F3N23O29S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2003.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Biotinyl-CBP501 Affinity Peptide Trifluoroacetate |
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